molecular formula C12H16ClNO3S B2692002 4-(2-chlorobenzenesulfonyl)-2,6-dimethylmorpholine CAS No. 866150-16-5

4-(2-chlorobenzenesulfonyl)-2,6-dimethylmorpholine

Cat. No.: B2692002
CAS No.: 866150-16-5
M. Wt: 289.77
InChI Key: JYTYCAYBBJRSOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-chlorobenzenesulfonyl)-2,6-dimethylmorpholine is an organic compound that features a morpholine ring substituted with a 2-chlorobenzenesulfonyl group and two methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorobenzenesulfonyl)-2,6-dimethylmorpholine typically involves the reaction of 2,6-dimethylmorpholine with 2-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors can help maintain consistent reaction conditions and improve the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorobenzenesulfonyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products

    Nucleophilic substitution: Products include sulfonamide or sulfonate esters.

    Oxidation: Products include sulfone derivatives.

    Reduction: Products include sulfide derivatives.

Scientific Research Applications

4-(2-chlorobenzenesulfonyl)-2,6-dimethylmorpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzenesulfonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-bromobenzenesulfonyl)-2,6-dimethylmorpholine
  • 4-(2-fluorobenzenesulfonyl)-2,6-dimethylmorpholine
  • 4-(2-methylbenzenesulfonyl)-2,6-dimethylmorpholine

Uniqueness

4-(2-chlorobenzenesulfonyl)-2,6-dimethylmorpholine is unique due to the presence of the 2-chlorobenzenesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.

Properties

IUPAC Name

4-(2-chlorophenyl)sulfonyl-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c1-9-7-14(8-10(2)17-9)18(15,16)12-6-4-3-5-11(12)13/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTYCAYBBJRSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.